N-Z-D-Leucinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Z-D-Leucinol and related compounds often involves complex chemical processes. For example, L-[1-11C]leucine, a compound related to N-Z-D-Leucinol, is synthesized using a modified Bucherer-Strecker reaction sequence, highlighting the intricate methods required for such compounds (Barrio et al., 1983). Another approach involved the total synthesis and structural confirmation of marine antithrombotic products from l-glutamic acid, d-leucine, and d-mannitol, showcasing the diversity in synthetic strategies (Hanessian et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds like N-Z-D-Leucinol is crucial for their function and interaction with biological systems. For instance, the asymmetric synthesis of the core structure of leucosceptroids A-D demonstrates the importance of molecular structure in achieving desired biological activities (Xie et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving N-Z-D-Leucinol derivatives are complex and varied. The synthesis of naturally occurring iminosugars from D-fructose, for example, involves zinc-mediated fragmentation, illustrating the type of chemical reactions these compounds can undergo (Lauritsen & Madsen, 2006).

Physical Properties Analysis

The physical properties of N-Z-D-Leucinol and its derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. The synthesis, characterization, and application of chiral ionic liquids and their polymers, derived from leucinol, demonstrate the relevance of understanding these physical properties (Rizvi & Shamsi, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, chirality, and interaction with other molecules, are critical for the application of N-Z-D-Leucinol derivatives. The study on L-leucinthiol as a potent inhibitor of leucine aminopeptidase showcases the importance of chemical properties in developing pharmaceutical agents (Chan, 1983).

Applications De Recherche Scientifique

1. Agricultural Applications

- Water and Nitrogen Use in Rice Production : The application of zeolite in rice cultivation can enhance water retention and nitrogen efficiency, potentially leading to higher grain yields and improved grain quality (Sepaskhah & Barzegar, 2010).

2. Biochemical Research

- Leucine in Protein Synthesis : A microtechnique has been developed to determine specific activities of radioactive leucine in protein synthesis studies, highlighting its importance in biological research (Regier & Kafatos, 1971).

3. Genetic Engineering

- Zinc-Finger Nucleases and TALENs : Zinc-finger nucleases (ZFNs) represent a significant advance in genetic engineering, enabling precise genome modifications. The ZFN technology illustrates the broader scope of amino acid applications in genetic manipulation (Gaj, Gersbach, & Barbas, 2013).

4. Nutritional Studies

- Leucine Utilization in Animals : Research on the utilization of D-leucine by rats provides insights into amino acid metabolism, which is fundamental for understanding animal nutrition (Rechcigl, Loosli, & Williams, 1958).

5. Environmental Research

- Soil and Plant Interactions : The addition of protein to soil, including leucine, can influence soil enzyme activities and interactions with plant roots, affecting nitrogen acquisition strategies (Greenfield et al., 2021).

6. Proteomics

- Stable Isotope Labeling in Proteomics : The use of stable isotope labeling by amino acids in cell culture (SILAC), including deuterated leucine, demonstrates the application of leucine in quantitative proteomics (Ong et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

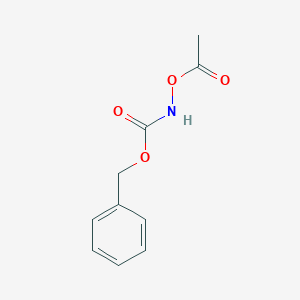

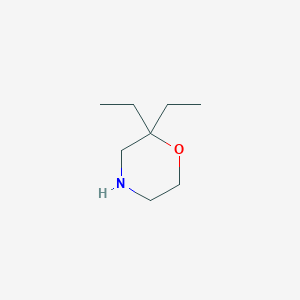

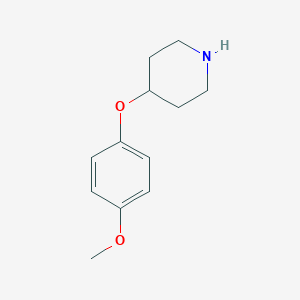

benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584254 |

Source

|

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-D-Leucinol | |

CAS RN |

166735-51-9 |

Source

|

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)

![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)